5-amino-4-(1H-benzimidazol-2-yl)-1-[3,5-bis(trifluoromethyl)phenyl]-2H-pyrrol-3-one
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-[3,5-bis(trifluoromethyl)phenyl]-2H-pyrrol-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzimidazole ring, a pyrrolone ring, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in organic chemistry and medicinal research.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-[3,5-bis(trifluoromethyl)phenyl]-2H-pyrrol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N4O/c20-18(21,22)9-5-10(19(23,24)25)7-11(6-9)29-8-14(30)15(16(29)26)17-27-12-3-1-2-4-13(12)28-17/h1-7H,8,26H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBVJHGZTRKSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-[3,5-bis(trifluoromethyl)phenyl]-2H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN) to form intermediate compounds, followed by cyclization to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzimidazol-2-yl)-1-[3,5-bis(trifluoromethyl)phenyl]-2H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the benzimidazole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, sodium hydride, and various organometallic catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-[3,5-bis(trifluoromethyl)phenyl]-2H-pyrrol-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and enzyme inhibition.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-[3,5-bis(trifluoromethyl)phenyl]-2H-pyrrol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role in organocatalysis and hydrogen bonding.
2-trifluoromethyl benzimidazoles: Used in various organic transformations and as intermediates in drug synthesis.
Trifluoromethyl ketones: Valuable synthetic targets with applications in pharmaceuticals and agrochemicals.
Uniqueness
5-amino-4-(1H-benzimidazol-2-yl)-1-[3,5-bis(trifluoromethyl)phenyl]-2H-pyrrol-3-one is unique due to its combination of a benzimidazole ring, a pyrrolone ring, and a trifluoromethyl-substituted phenyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
